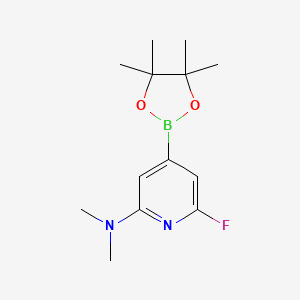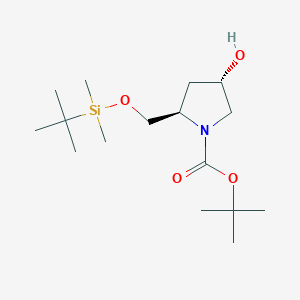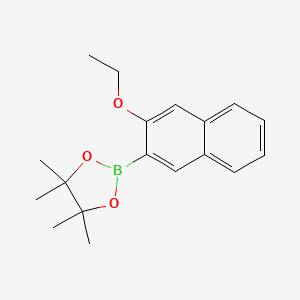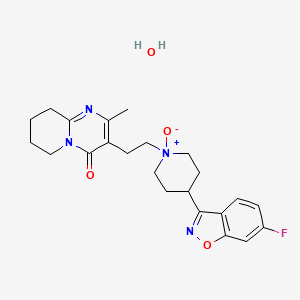
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C11H10F3N3O2 and a molecular weight of 273.21 g/mol . This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its versatile applications in pharmaceuticals and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 7-methylquinoxalin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is often synthesized in large quantities using optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various quinoxaline derivatives and amine compounds, which have significant applications in pharmaceuticals and industrial chemistry .
Wissenschaftliche Forschungsanwendungen
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
- Quinoxaline derivatives
Uniqueness: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate is unique due to its specific structural features and trifluoroacetate group, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10F3N3O2 |
|---|---|
Molekulargewicht |
273.21 g/mol |
IUPAC-Name |
7-methylquinoxalin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N3.C2HF3O2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7;3-2(4,5)1(6)7/h2-5H,1H3,(H2,10,12);(H,6,7) |
InChI-Schlüssel |
ODGPJSALOCAXRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CN=C2C=C1)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)



![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)



![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)





